molecular formula C10H7NO2 B12957348 5-Hydroxyisoquinoline-1-carbaldehyde

5-Hydroxyisoquinoline-1-carbaldehyde

Cat. No.: B12957348
M. Wt: 173.17 g/mol
InChI Key: IAEYROBNBVRJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyisoquinoline-1-carbaldehyde (CAS: 93982-05-9), also referred to as 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde, is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol . It belongs to the isoquinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features a hydroxyl (-OH) group at the 5-position and an aldehyde (-CHO) functional group at the 1-position of the isoquinoline scaffold.

This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

5-hydroxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-7-2-1-3-10(13)8(7)4-5-11-9/h1-6,13H

InChI Key

IAEYROBNBVRJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to produce various isoquinoline derivatives, including 5-Hydroxyisoquinoline-1-carbaldehyde.

Industrial Production Methods: Industrial production of 5-Hydroxyisoquinoline-1-carbaldehyde may involve large-scale adaptations of laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxyisoquinoline-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Hydroxyisoquinoline-1-carbaldehyde can be contextualized by comparing it with related isoquinoline and heterocyclic derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Commercial Availability
5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde 93982-05-9 C₁₀H₁₁NO₂ 177.2 -OH (C5), -CHO (C1), dihydro ring ≥95% Discontinued
1-Chloroisoquinoline-5-carbaldehyde 223671-52-1 C₁₀H₆ClNO 191.61 -Cl (C1), -CHO (C5) ≥98% Available
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₉NO₃ 155.15 -CH₃ (N1), -COOH (C3), ketone (C5) 100% Available

Key Differences and Implications

The aldehyde at C1 is reactive, enabling use in condensation reactions (e.g., Schiff base formation). 1-Chloroisoquinoline-5-carbaldehyde: The electron-withdrawing chlorine atom at C1 increases electrophilicity at the aldehyde group (C5), favoring nucleophilic aromatic substitution. Its fully aromatic structure enhances thermal stability but may reduce solubility . 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: A pyrrolidine-based compound with a ketone and carboxylic acid group. Its saturated ring and polar functional groups make it distinct from isoquinoline derivatives, favoring applications in peptide synthesis or as a chelating agent .

Synthetic Utility: The aldehyde group in both isoquinoline derivatives serves as a versatile handle for derivatization. However, the chloro-substituted analog (CAS 223671-52-1) is more readily available commercially, making it a pragmatic choice for large-scale synthesis . The discontinued status of 5-Hydroxyisoquinoline-1-carbaldehyde suggests niche applications or challenges in synthesis, such as instability or complex purification requirements .

Biological Relevance: Isoquinoline derivatives are known for antimicrobial, anticancer, and anti-inflammatory properties. The hydroxyl and aldehyde groups in 5-Hydroxyisoquinoline-1-carbaldehyde could synergize for metal chelation or enzyme inhibition, though specific studies are lacking in the provided evidence. Chlorinated analogs like 1-Chloroisoquinoline-5-carbaldehyde are often explored in drug discovery for their enhanced lipophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.